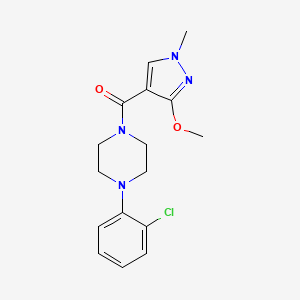

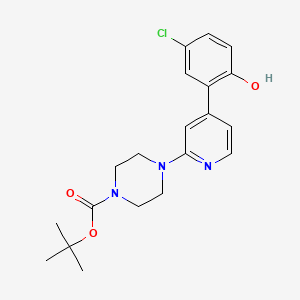

![molecular formula C13H8O3 B3002612 Naphtho[2,1-b]furan-2-carboxylic acid CAS No. 5656-67-7](/img/structure/B3002612.png)

Naphtho[2,1-b]furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Naphtho[2,1-b]furan-2-carboxylic acid” is a chemical compound with the molecular formula C13H8O3 . It is a solid substance and has a molecular weight of 212.2 . This compound displays good metabolic stability and low inhibition of CYP450 enzymes .

Molecular Structure Analysis

The linear formula of “Naphtho[2,1-b]furan-2-carboxylic acid” is C13H8O3 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reaction of compound 4 with phenyl hydrazine in boiling ethanol gave 2-(1-phenylhydrazonoethyl) naphtha [2,1-b]furan (6) and is assumed to proceed via elimination of malononitrile .Physical And Chemical Properties Analysis

“Naphtho[2,1-b]furan-2-carboxylic acid” is a solid substance . It has a molecular weight of 212.2 . The storage temperature for this compound is 2-8°C in a sealed, dry environment .Applications De Recherche Scientifique

Inhibitors of NF-κB Activity

“Naphtho[2,1-b]furan-2-carboxylic acid” and its analogs have been synthesized and studied for their biological activities as inhibitors of NF-κB activity . NF-κB is an inducible transcription factor present in an inactive form in the cytoplasm in most cell types . Inhibition of NF-κB activity can be beneficial in treating diseases where NF-κB is abnormally activated .

Anticancer Agents

The compound has shown potential as an anticancer agent . It has exhibited potent cytotoxicity at low concentrations against HCT-116, NCI-H23, and PC-3 cell lines . The presence of electron-withdrawing groups, especially at the 3′,5′-position on the N-phenyl ring, increased anticancer activity .

Visible-Light-Mediated [3+2] Cycloaddition Reaction

“Naphtho[2,1-b]furan-2-carboxylic acid” has been used in the synthesis of naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones via a visible-light-mediated [3+2] cycloaddition reaction . This new protocol shows excellent regioselectivity and remarkable functional group tolerance .

Photochemical Synthesis

A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans has been developed . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .

Antibacterial Activity

Furan, a structural motif present in “Naphtho[2,1-b]furan-2-carboxylic acid”, has been found to exhibit antibacterial activity . This makes the compound potentially useful in the development of new antibacterial agents .

Inhibitor of Human Keratinocyte Hyperproliferation

“Naphtho[2,1-b]furan-2-carboxylic acid” and its analogs have been found to inhibit human keratinocyte hyperproliferation . This could potentially make it useful in the treatment of skin conditions characterized by abnormal keratinocyte proliferation .

Mécanisme D'action

Target of Action

Naphtho[2,1-b]furan-2-carboxylic acid has been found to interact with several targets. It serves as an antagonist for the Melanin Concentrating Hormone Receptor 1 (MCH-R1) . Additionally, it has been reported to activate Hepatocyte Nuclear Factor 4α (HNF4α) and inhibit Signal Transducer and Activator of Transcription 3 (STAT3) .

Mode of Action

The compound’s interaction with its targets leads to significant changes in cellular processes. As an MCH-R1 antagonist, it prevents the receptor’s activation, thereby modulating the physiological effects of MCH . Its activation of HNF4α and inhibition of STAT3 contribute to its anticancer activity .

Biochemical Pathways

Its interaction with mch-r1, hnf4α, and stat3 suggests that it may influence pathways related to energy homeostasis, liver function, and cell proliferation .

Result of Action

The molecular and cellular effects of Naphtho[2,1-b]furan-2-carboxylic acid’s action are diverse. As an MCH-R1 antagonist, it can influence energy balance and potentially contribute to weight regulation . Its activation of HNF4α and inhibition of STAT3 have been associated with significant inhibition of liver tumor growth .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzo[e][1]benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-13(15)12-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRZMUFOHNANGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho[2,1-b]furan-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

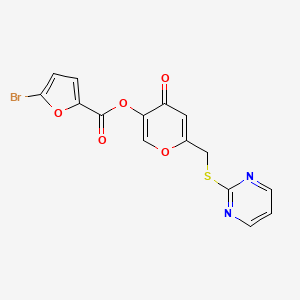

![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002529.png)

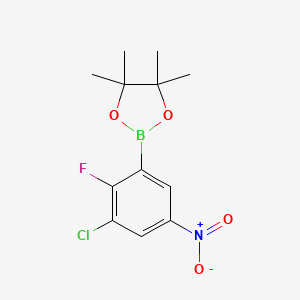

![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)

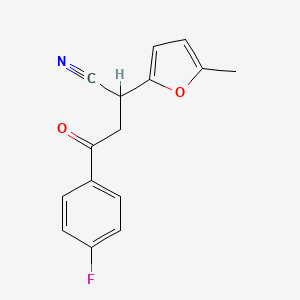

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002539.png)

![Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B3002544.png)

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3002546.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B3002548.png)